molecular formula C6H7NO B597240 3,6-Dihydro-2H-pyran-4-carbonitrile CAS No. 105772-13-2

3,6-Dihydro-2H-pyran-4-carbonitrile

Cat. No.: B597240
CAS No.: 105772-13-2
M. Wt: 109.128
InChI Key: MICNNRIXWURVND-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyran-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H7NO. It is characterized by a six-membered ring containing one oxygen atom and one nitrile group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile typically involves the reaction of tetrahydro-4H-pyran-4-one with trimethylsilyl cyanide in the presence of trimethylsilyl trifluoromethanesulfonate as a catalyst. The reaction is carried out in dichloromethane at 0°C for one hour. Subsequently, pyridine and phosphoryl chloride are added, and the mixture is heated to 70°C under an inert atmosphere for 12 hours. The reaction mixture is then quenched with water and extracted with dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dihydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3,6-Dihydro-2H-pyran-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and functional groups. The oxygen atom in the pyran ring can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions facilitate the compound’s reactivity and its ability to form diverse chemical structures .

Comparison with Similar Compounds

    3,4-Dihydro-2H-pyran: Another heterocyclic compound with a similar structure but lacking the nitrile group.

    Tetrahydropyran: A fully saturated analog of pyran, used as a protecting group in organic synthesis.

    2H-Pyran-4-carbonitrile: A compound with a similar nitrile group but differing in the position of the double bonds.

Uniqueness: 3,6-Dihydro-2H-pyran-4-carbonitrile is unique due to the presence of both a nitrile group and a partially saturated pyran ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and material science .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-5-6-1-3-8-4-2-6/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICNNRIXWURVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80762013
Record name 3,6-Dihydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80762013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105772-13-2
Record name 3,6-Dihydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80762013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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